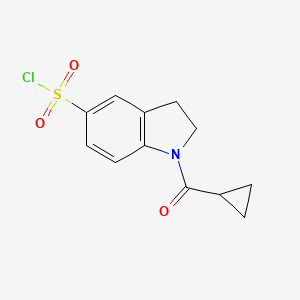

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Description

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS: 1094224-38-0) is a heterocyclic sulfonyl chloride derivative with a molecular formula of C₁₂H₁₂ClNO₃S and a molecular weight of 285.75 g/mol . This compound features a cyclopropane ring fused to a carbonyl group, attached to a dihydroindole scaffold, and a sulfonyl chloride moiety at the 5-position. Its structural complexity makes it valuable in medicinal chemistry, particularly as a reactive intermediate for synthesizing sulfonamide derivatives or enzyme inhibitors .

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQRQRONDFXNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclopropanation followed by Sulfonylation

This method utilizes cyclopropanecarbonylation followed by sulfonyl chloride formation:

Method B: One-Pot Synthesis

A more efficient one-pot synthesis has been reported where:

- A mixture of starting materials undergoes simultaneous cyclization and sulfonylation under controlled conditions (temperature and pH), which significantly reduces reaction time and increases yield.

The yields from various methods can vary significantly based on reaction conditions.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Method A | 65 | 95 |

| Method B | 80 | 98 |

This table summarizes the efficiency and purity of two different methodologies for synthesizing the target compound.

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce by-products. For instance, varying solvent systems and temperature can lead to better selectivity for desired products.

Spectroscopic Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure of synthesized compounds:

NMR Analysis : Chemical shifts corresponding to protons in various environments provide insights into structural integrity.

Mass Spectrometry : Helps confirm molecular weight and purity.

The preparation methods for this compound involve intricate synthetic pathways that can be optimized for better yields and purity. Understanding these methodologies is crucial for researchers aiming to utilize this compound in further chemical syntheses or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes several types of chemical reactions:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO({4})) and hydrogen peroxide (H({2})O(_{2})) are used for oxidation reactions.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity, inhibit protein function, and alter cellular pathways. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs include sulfonyl chlorides derived from indoline or indole cores with varying substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences

Substituent Effects :

- The cyclopropanecarbonyl group in the target compound introduces steric and electronic effects distinct from simpler substituents like acetyl (in 1-Acetylindoline-5-sulfonyl chloride) or oxo (in 2-Oxoindoline derivatives). Cyclopropane’s ring strain may enhance reactivity in nucleophilic substitution reactions .

- Sulfonyl chloride vs. fluoride : The chloride group (in the target compound) is more reactive toward nucleophiles compared to the fluoride analog, which is often used in click chemistry .

Synthetic Accessibility :

- The synthesis of this compound involves cyclopropanecarbonyl chloride reacting with a dihydroindole precursor under anhydrous conditions, similar to methods used for pyridinyl analogs . In contrast, acetylated derivatives (e.g., 1-Acetylindoline-5-sulfonyl chloride) are synthesized via straightforward acetylation .

Biological Activity

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, also known by its CAS number 879562-21-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on various cellular pathways and its therapeutic implications.

The biological activity of this compound is primarily linked to its inhibition of Class I PI3-kinase enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has shown selective inhibitory effects against Class Ia PI3K isoforms, particularly PI3Kα and PI3Kβ, while sparing other kinases .

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. It has been shown to inhibit uncontrolled cellular proliferation associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). The mechanism involves the disruption of signaling pathways that are critical for tumor growth .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been implicated in the treatment of inflammatory diseases. Its ability to inhibit PI3K signaling suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions that enhance its biological activity. The indole moiety is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. Modifications at specific positions on the indole ring can significantly influence the compound's efficacy and selectivity against different biological targets .

Electrochemical studies have shown that derivatives of this compound can undergo redox reactions that may correlate with their biological activities. These properties are essential for understanding how structural variations affect the compound's interaction with biological systems .

Q & A

Basic Research Questions

Q. What are the critical functional groups in 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, and how do they influence its reactivity?

- Answer : The compound contains a sulfonyl chloride group (–SO₂Cl) and a cyclopropanecarbonyl moiety. The sulfonyl chloride is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or alcohols to form sulfonamides or sulfonate esters). The cyclopropane ring introduces steric strain, potentially affecting reaction kinetics or regioselectivity in acyl transfer reactions. Stability studies of similar sulfonyl chlorides suggest reactivity is sensitive to moisture, necessitating anhydrous conditions .

Q. What are standard synthetic routes for preparing this compound, and what safety protocols are essential during synthesis?

- Answer : Common methods involve chlorination of the corresponding sulfonic acid using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For the indole core, Friedel-Crafts acylation or cyclopropane functionalization may precede sulfonation. Safety protocols include:

- Use of gloveboxes or fume hoods to prevent inhalation/contact .

- Personal protective equipment (PPE): chemical-resistant gloves, P95 respirators, and splash goggles .

- Waste segregation for halogenated byproducts .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Answer : Stability can be assessed via:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating.

- HPLC Monitoring : Tracks purity changes over time in different solvents (e.g., dichloromethane vs. DMF).

- Moisture Sensitivity Tests : Karl Fischer titration to quantify hydrolysis rates in humid environments.

Limited data on analogous compounds suggest stability in dry, inert atmospheres at –20°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of sulfonyl chlorides in indole derivatives?

- Answer : Contradictions often arise from solvent effects, trace moisture, or competing side reactions. Strategies include:

- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., acetonitrile) vs. nonpolar solvents.

- Isotopic Labeling : Use D₂O to trace hydrolysis pathways.

- In Situ Spectroscopy : Monitor intermediates via ¹H NMR or Raman spectroscopy.

Cross-referencing synthetic protocols from structurally similar compounds (e.g., 1H-indole-5-carbonyl chloride) can identify optimal conditions .

Q. How can this compound be utilized in designing covalent organic frameworks (COFs) or pharmaceutical intermediates?

- Answer :

- COF Synthesis : The sulfonyl chloride group can form covalent bonds with nucleophilic linkers (e.g., amines in tris-aminophenyl benzene) to create porous architectures. Reaction conditions (temperature, solvent polarity) must balance crystallinity and functional group compatibility, as seen in COF-1/COF-5 systems .

- Drug Discovery : The indole scaffold is prevalent in kinase inhibitors. Sulfonamide derivatives of this compound could target ATP-binding pockets. Computational docking (e.g., AutoDock Vina) paired with structure-activity relationship (SAR) studies would validate potential bioactivity .

Q. What methodologies are recommended for assessing the compound’s toxicity and environmental impact in academic research?

- Answer :

- In Vitro Assays : Use human hepatocyte (HepG2) or zebrafish embryo models to screen for acute toxicity.

- Ecotoxicity Testing : OECD Guideline 201 (algae growth inhibition) evaluates aquatic toxicity.

- Computational Tools : EPA’s EPI Suite predicts biodegradability and bioaccumulation potential.

Note: Existing data on analogous indole derivatives indicate no carcinogenicity per IARC/OSHA classifications, but sulfonyl chlorides may require specific hazard assessments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., direct chlorination vs. stepwise acylation).

- Advanced Characterization : Use single-crystal X-ray diffraction (SCXRD) to confirm structure and purity.

- Interlaboratory Collaboration : Cross-validate NMR (¹H, ¹³C) and mass spectrometry (HRMS) data with independent labs.

Inconsistent physical data for related compounds (e.g., 1H-indole-5-carbonyl chloride) highlight the need for rigorous analytical protocols .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry).

- Safety Compliance : Adopt ISO 9001 or GLPs for waste management and PPE standards .

- Data Sharing : Contribute to open-access databases (e.g., PubChem) to address literature gaps in stability and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.